molecular formula C5H3BrCl2O3 B133312 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone CAS No. 132059-51-9

3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone

Cat. No. B133312
CAS RN: 132059-51-9
M. Wt: 261.88 g/mol
InChI Key: VJOQLLUPRMECKH-UHFFFAOYSA-N
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Description

The compound of interest, 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone (BMX-1), is a brominated analogue of the environmental mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). MX and its analogues, including BMX-1, have been identified in chlorinated drinking water and are known for their strong mutagenic properties, which have raised concerns regarding their presence in the environment and their potential health impacts .

Synthesis Analysis

The synthesis of BMX-1, along with other brominated analogues of MX, has been improved through a simplified procedure starting from a common precursor. This advancement in the synthesis process is significant as it allows for the creation of these compounds in a more efficient and potentially more cost-effective manner, which is crucial for further studies and environmental monitoring .

Molecular Structure Analysis

While the specific molecular structure of BMX-1 is not detailed in the provided papers, the related compound MX and its derivatives have been studied extensively. The molecular structure of MX has been shown to play a critical role in its mutagenic activity, with the presence of chlorine atoms and the hydroxyl group being particularly influential. The stepwise removal of these groups from MX has been shown to result in a significant decrease in mutagenicity, highlighting the importance of the molecular structure in determining the biological activity of these compounds .

Chemical Reactions Analysis

The formation of MX and its analogues, such as BMX-1, occurs through the chlorination of phenolic compounds, which are related to aromatic units found in aquatic humus. The process is pH-dependent, with a higher yield of MX being produced at lower pH levels. This suggests that the chemical reactions leading to the formation of these mutagens are influenced by environmental conditions, which could affect their concentration and distribution in natural waters .

Physical and Chemical Properties Analysis

MX is known to be a potent mutagen that is present in chlorinated drinking water at very low concentrations, often in the parts per trillion range. Its detection and quantification are challenging due to these low concentrations. However, a new derivatization method using 2-propanol has been developed to improve the detection capabilities of gas chromatography-mass spectrometry (GC-MS) for MX, which may also be applicable to its analogues like BMX-1. This method enhances the sensitivity of the detection, making it possible to monitor these compounds more effectively in drinking water .

Scientific Research Applications

Synthesis and Derivatives
The compound 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone (BMX-1) is synthesized from a common precursor, highlighting its chemical versatility. This synthesis is part of research exploring brominated analogues of environmental mutagens (Lloveras et al., 2000).

Mutagenicity and Genotoxicity Studies
Extensive studies have been conducted on the mutagenic and genotoxic properties of chlorohydroxyfuranones (CHFs), a group to which this compound belongs. It's shown that various CHFs exhibit genotoxic effects in in vitro assays, contributing to our understanding of environmental mutagens and their potential health impacts (Le Curieux et al., 1999).

Environmental Monitoring and Analysis
Research has also focused on the detection and quantification of BMX-1 and related compounds in chlorinated drinking water. Studies reveal their presence in water and discuss methodologies for their accurate quantification, emphasizing the importance of monitoring these compounds in environmental health (Hemming et al., 1986); (Suzuki & Nakanishi, 1995).

properties

IUPAC Name

3-[bromo(chloro)methyl]-4-chloro-2-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrCl2O3/c6-3(8)1-2(7)5(10)11-4(1)9/h3-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOQLLUPRMECKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=C(C(=O)O1)Cl)C(Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021525
Record name 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone

CAS RN

132059-51-9
Record name 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132059519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Q & A

Q1: What is the significance of studying brominated analogs of MX like BMX-1?

A: MX is a potent environmental mutagen found in chlorinated drinking water. [, ] Studying brominated analogs like BMX-1 helps researchers understand how halogen substitutions impact the mutagenic activity of these compounds. This knowledge is crucial for assessing potential risks associated with these compounds and developing strategies for mitigating their formation during water treatment processes.

Q2: How does BMX-1 compare to MX and other brominated analogs in terms of mutagenicity?

A: Research using the Ames test with Salmonella typhimurium strains TA98 and TA100 showed that BMX-1, along with its analogs 3-chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX-2) and 3-bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX-3), exhibit significant mutagenic activity. [] BMX-1 displayed a mutagenic potency of 22.05 ± 3.15 revertants/ng in TA100 without metabolic activation, while BMX-2 and BMX-3 showed higher potencies of 28.64 ± 2.65 revertants/ng and 37.29 ± 5.73 revertants/ng, respectively. [] These findings suggest that bromination contributes to the mutagenic potential of these compounds.

Q3: What is the hypothesized mechanism behind the mutagenic activity of BMX-1 and its analogs?

A: While the exact mechanism of action is still under investigation, studies suggest that the mutagenic activity of these halogenated furanones is likely related to their cyclic form. [] Further research is needed to elucidate the specific interactions of these compounds with DNA and the downstream consequences of these interactions.

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